molecular formula C8H5BrS B1266177 3-Bromo-1-benzothiophene CAS No. 7342-82-7

3-Bromo-1-benzothiophene

Cat. No. B1266177
M. Wt: 213.1 g/mol
InChI Key: SRWDQSRTOOMPMO-UHFFFAOYSA-N
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Patent
US04659717

Procedure details

To a solution of 25 g of 1-benzothiophene in 100 ml of carbon tetrachloride at 15° C. were added 29.5 g of bromine over 6 hours. The reaction was allowed to stir at room temperature for 48 hours, at which time the reaction mixture was washed twice with a 1N aqueous sodium thiosulfate solution. The organic solution was dried over magnesium sulfate and evaporated to dryness. The resulting oil was vacuum distilled at 2 torr. Fractions collected between about 86°-90° L C. provided 27.7 g of the desired subtitle intermediate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[CH:3]=[CH:2]1.[Br:10]Br>C(Cl)(Cl)(Cl)Cl>[Br:10][C:3]1[C:4]2[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=2[S:1][CH:2]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
S1C=CC2=C1C=CC=C2
Name
Quantity
29.5 g
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature for 48 hours, at which time the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed twice with a 1N aqueous sodium thiosulfate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
distilled at 2 torr
CUSTOM
Type
CUSTOM
Details
Fractions collected between about 86°-90° L C

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
BrC=1C2=C(SC1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 27.7 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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